4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride
Overview
Description
The compound “4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] with primary aliphatic amines through the opening of the epoxide ring. This forms the corresponding amino alcohols which are converted into N-chloroacetyl derivatives. These derivatives then undergo cyclization to form N-Boc-protected 4’-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-ones by the action of sodium hydride in DMF. Subsequent treatment with hydrogen chloride in ethyl acetate affords 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochlorides .Molecular Structure Analysis
The molecular structure of similar compounds shows that the pyrrolidine and piperidine rings in the bicyclo octane moiety adopt envelope and chair conformations respectively . The structure exhibits both inter-and intramolecular hydrogen bonds of the type N–H…O, C–H…O, and C–H…N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the opening of the epoxide ring, conversion of amino alcohols into N-chloroacetyl derivatives, and cyclization to form the final product .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is synthesized through a process involving the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This reaction forms amino alcohols, which are converted into N-chloroacetyl derivatives. These derivatives undergo cyclization to produce N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. Subsequent treatment with hydrogen chloride in ethyl acetate affords the hydrochlorides of the compound (A. Mandzhulo et al., 2016).
Pharmacological Research
- The compound demonstrates high affinity for the α7 nicotinic acetylcholine receptor (nAChR), indicating potential applications in the treatment of neurological disorders. This affinity is showcased in a series of derivatives displaying potency for the α7 nAChR and selectivity against the related 5-HT3A receptor (J. Cook et al., 2017).
Anti-Tumor and Anti-Angiogenic Activity
- A series of new azaspiro bicyclic hydantoin derivatives, which include structural similarities to 4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride, have been designed. These compounds have shown significant anti-proliferative activity against human ovarian cancer and murine osteosarcoma cells. One derivative, in particular, demonstrated the inhibition of tube formation in mouse endothelial cells and downregulation of VEGF secretion, indicating potential anti-tumor and angioinhibitory effects (Basappa et al., 2009).
Diversity-Oriented Synthesis and Drug Discovery
- The compound is a component in the diversity-oriented synthesis of azaspirocycles. This process involves the conversion of novel building blocks into heterocyclic 5-azaspiro compounds, which are important scaffolds for chemistry-driven drug discovery. These scaffolds include pyrrolidines, piperidines, and azepines, highlighting the compound's relevance in the development of new pharmaceutical agents (Peter Wipf et al., 2004).
Future Directions
The future directions for research on “4’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride” and similar compounds could involve further exploration of their biological activities, given the interesting activities displayed by tropane alkaloids . Additionally, the development of more efficient and stereoselective synthesis methods could be a focus .
Mechanism of Action
Target of Action
The primary target of 4’-methyl-8-azaspiro[bicyclo[32It’s noted that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, have diverse biological activities
Biochemical Pathways
Given that it contains the 8-azabicyclo[3.2.1]octane scaffold, it may affect similar pathways as other tropane alkaloids . Tropane alkaloids are known to interact with various neurotransmitter systems, but the specific pathways would depend on the exact structure and targets of the compound.
Result of Action
As it contains the 8-azabicyclo[3.2.1]octane scaffold, it may have similar effects as other tropane alkaloids . These effects can range from analgesic to hallucinogenic, depending on the specific targets and pathways affected.
Properties
IUPAC Name |
4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-13-7-11(15-6-10(13)14)4-8-2-3-9(5-11)12-8;/h8-9,12H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDWZEOMQMPWBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3)OCC1=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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